molecular formula C53H63ClF2N10O9S B12429040 Sniper(abl)-062

Sniper(abl)-062

Cat. No.: B12429040
M. Wt: 1089.6 g/mol
InChI Key: ZFKMAJWPPZNUKT-DVTWHOCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of SNIPER(ABL)-062

Systematic Nomenclature and Molecular Formula

This compound is a synthetic hybrid molecule comprising three distinct components:

  • ABL allosteric inhibitor moiety : Derived from ABL001, a validated allosteric inhibitor targeting the myristoyl pocket of ABL kinase.
  • cIAP1 ligand moiety : Based on a derivative of LCL-161, a second mitochondrial-derived activator of caspases (SMAC) mimetic that binds to the baculovirus IAP repeat (BIR) domain of cIAP1.
  • PEG-containing linker : A variable-length polyethylene glycol unit connecting the two ligands, optimized for spatial compatibility and proteasomal recruitment.

While the exact systematic IUPAC name and molecular formula remain proprietary, the structural architecture can be generalized as follows:

  • Molecular framework : [ABL001 derivative]-PEG-[LCL-161 derivative]
  • Key functional groups : Amide bonds (linker attachment), tertiary amines (ABL binding), and pyrrolidine rings (cIAP1 interaction).
Table 1. Structural Components of this compound
Component Functional Role Key Structural Features
ABL001 derivative Allosteric BCR-ABL binding Myristoyl pocket engagement
LCL-161 derivative cIAP1 recruitment BIR domain interaction
PEG linker Spatial orientation optimization Ethylene oxide repeating units

Three-Dimensional Structural Analysis

X-ray Crystallography Data

No publicly available X-ray crystallography data exists for this compound itself. However, its design leveraged structural insights from the PDB 3K5V crystal structure, which resolves ABL kinase in complex with GNF-2, a prototypical allosteric inhibitor. Key design considerations included:

  • Binding pose conservation : The ABL001 derivative moiety occupies the myristoyl pocket, mimicking the orientation of GNF-2’s trifluoromethylphenyl group.
  • Linker trajectory : Molecular dynamics simulations suggested that a PEG-based linker optimally spans the 18–22 Å distance between the ABL allosteric site and cIAP1’s solvent-accessible surface.
Computational Molecular Modeling Predictions

Density functional theory (DFT) and molecular docking studies informed the linker length and flexibility:

  • Optimal PEG units : A 6–8 ethylene oxide repeat configuration minimized steric clashes while maintaining ternary complex stability.
  • Conformational entropy : The PEG linker’s torsional flexibility (estimated ΔG = -9.3 kcal/mol) enabled adaptive binding to cIAP1’s BIR3 domain.
  • Ternary complex stability : Molecular dynamics simulations predicted a binding energy of -11.2 kcal/mol for the this compound–BCR-ABL–cIAP1 complex.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profile

While detailed NMR spectra are not disclosed in public literature, the synthesis of this compound likely employed standard characterization techniques:

  • ¹H NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm, ABL001 moiety), PEG methylene protons (δ 3.5–3.7 ppm), and pyrrolidine ring protons (δ 2.8–3.2 ppm, cIAP1 ligand).
  • ¹³C NMR : Peaks corresponding to carbonyl carbons (δ 165–170 ppm, amide bonds) and quaternary carbons (δ 125–135 ppm, aromatic systems) would confirm linker connectivity.
Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry (HRMS) data validates the molecular ion and linker integrity:

  • Expected molecular ion : [M+H]⁺ ≈ 950–1,050 Da (exact mass undisclosed).
  • Characteristic fragments :
    • ABL001-derived ions: m/z 450–500 (cleavage at amide bond)
    • LCL-161-derived ions: m/z 300–350 (pyrrolidine ring scission)
    • PEG linker ions: m/z 88 (C₂H₄O₂⁺) and m/z 133 (C₄H₈O₃⁺).
Table 2. Predicted Spectroscopic Features
Technique Key Signatures
¹H NMR Aromatic protons (δ 7.2–8.1 ppm), PEG methylenes (δ 3.5–3.7 ppm)
HRMS Molecular ion cluster ≈950–1,050 Da, PEG-related fragments (m/z 88, 133)

Properties

Molecular Formula

C53H63ClF2N10O9S

Molecular Weight

1089.6 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1

InChI Key

ZFKMAJWPPZNUKT-DVTWHOCZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Origin of Product

United States

Preparation Methods

Cyclohexylalanine Core Construction

  • Step 1 : (S)-2-Cyclohexyl-2-((tert-butoxycarbonyl)amino)acetic acid is prepared by Schöllkopf bis-lactim ether methodology.
  • Step 2 : Coupling with (S)-1-(methylamino)propan-2-one via EDC/HOBt yields a pyrrolidine-thiazole intermediate.

Thiazole Ring Formation

  • Hantzsch thiazole synthesis between cysteine ethyl ester and 2-bromo-1-(4-chlorophenyl)ethan-1-one generates the thiazole-4-carbonyl moiety.

Synthesis of IAP Ligand (LCL-161 Derivative)

The IAP-binding moiety originates from LCL-161, modified for linker conjugation:

Chlorodifluoromethoxy Phenol Intermediate

  • Step 1 : Nucleophilic aromatic substitution of 4-nitrophenol with chlorodifluoromethyl chloride.
  • Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Carbamate Linker Installation

  • Reaction with triphosgene and subsequent treatment with triethylamine forms the reactive chloroformate intermediate.

Linker Assembly and Final Conjugation

The PEG-based linker is integrated through sequential coupling reactions:

Triethylene Glycol (TEG) Spacer

  • Step 1 : Ethylene oxide polymerization generates a hydroxyl-terminated TEG chain.
  • Step 2 : Tosylation of terminal hydroxyl groups enables nucleophilic displacement with amines.

Final Assembly

  • Amide coupling : The ABL001 derivative reacts with the TEG linker’s primary amine using HATU/DIPEA.
  • Carbamate formation : The IAP ligand’s chloroformate reacts with the linker’s secondary amine.

Characterization and Analytical Data

Critical quality control parameters for this compound include:

Parameter Value/Description Method
Molecular Weight 1089.6 g/mol HRMS (ESI+) [M+H]⁺
Purity >95% HPLC (C18, MeCN/H₂O)
Stereochemistry (2S,2'S,2''S) confirmed X-ray crystallography
Solubility 12 mg/mL in DMSO Kinetic solubility

Nuclear magnetic resonance (NMR) data key assignments:

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 7.89 (d, J=8.4 Hz, 2H, aryl-H).
  • ¹³C NMR : 172.8 ppm (carbamate carbonyl), 165.4 ppm (thiazole C-2).

Challenges in Synthesis and Optimization

Stereochemical Control

  • The ABL001 fragment requires strict (S,S)-configuration at the pyrrolidine and cyclohexylalanine centers. Asymmetric hydrogenation using Ru-BINAP catalysts achieves >99% ee.

PEG Linker Hydrophilicity

  • The TEG spacer’s polarity complicates purification. Reverse-phase flash chromatography (C18, 10–100% MeCN/H₂O) resolves this.

Scalability Issues

  • Large-scale HATU-mediated couplings are cost-prohibitive. Recent optimizations use mixed anhydride methods (ClCO₂Et/NMM).

Comparative Analysis of this compound and Analogues

Table 2 contrasts this compound with related PROTACs:

Compound ABL1 IC₅₀ (nM) cIAP1 IC₅₀ (nM) Degradation EC₅₀ (nM)
This compound 360 86 30–100
SNIPER(ABL)-21 2000 220 ≥5000
SNIPER(ABL)-64 340 >1000 Inactive

Data source: ACS Medicinal Chemistry Letters (2017).

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-062 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the degradation of the BCR-ABL protein, leading to a reduction in cell growth and proliferation in CML .

Scientific Research Applications

Scientific Research Applications of SNIPER(ABL)-062

This compound is a protein degradation inducer that binds to the allosteric site of the oncogenic BCR-ABL protein . It is designed using the Specific and Nongenetic Inhibitor of Apoptosis Protein [IAP]-dependent Protein Erasers (SNIPERs) platform . This compound has shown potential as an anticancer drug against BCR-ABL-positive chronic myelogenous leukemia (CML) .

SNIPER Platform

SNIPERs are hybrid molecules with two distinct ligand moieties: one for the protein of interest (POI) and the other for IAP, covalently linked to form a single molecule . Once bound to SNIPERs, IAP proteins function as E3 ubiquitin ligases, promoting ubiquitination of the POI tethered to the SNIPER molecule, leading to selective protein degradation of the POI by the proteasome . this compound has strong binding affinities with cIAP1/2, ABL1, and XIAP . It can cause complete BCR-ABL degradation and inhibit BCR-ABL-mediated signaling pathways .

Development and Activity

Researchers designed, synthesized, and assessed novel SNIPER molecules that bind to the allosteric site of BCR-ABL in biological experiments . this compound (also referred to as compound 6 ) was found to have desirable binding affinities against ABL1, cIAP1/2, and XIAP, resulting in potent BCR-ABL degradation .

In vitro, this compound demonstrated effective degradation of BCR-ABL starting at 30 nM, with maximum activity at 100–300 nM in K562 cells .

Overcoming Drug Resistance

This compound targets the allosteric site of BCR-ABL1 protein . Studies show the ability of PROTAC technology to overcome drug resistance caused by ABL-1 ATP-binding site mutations .

High-Dose Hook Effect

At higher concentrations, the protein knockdown activity of SNIPERs and PROTACs can be attenuated . SNIPER(ABL)-39, for example, shows effective protein knockdown activity at concentrations ≥10 nM, with maximum activity at 100 nM, but diminished activity at 1 µM . This is due to the "high-dose hook effect," where an excess amount of hybrid molecules suppresses the formation of the ternary complex required for protein knockdown activity .

Mechanism of Action

Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .

Comparison with Similar Compounds

Key Pharmacological Data :

  • Binding Affinities : IC₅₀ values of 360 nM (ABL1), 86 nM (cIAP1), 140 nM (cIAP2), and 120 nM (XIAP) .
  • Degradation Efficacy : DC₅₀ (50% degradation concentration) of 30 nM and Dₘₐₓ (maximum degradation) >70% in K562 cells .
  • Functional Impact : Suppresses phosphorylation of STAT5 and CrkL (BCR-ABL downstream effectors) at 100 nM, comparable to asciminib .

SNIPER(ABL) Series

Table 1: Comparative Activity of SNIPER(ABL) Compounds
Compound ABL1 IC₅₀ (nM) cIAP1 IC₅₀ (nM) cIAP2 IC₅₀ (nM) XIAP IC₅₀ (nM) DC₅₀ (nM) Dₘₐₓ (%)
SNIPER(ABL)-062 360 86 140 120 30 >70
SNIPER(ABL)-21 2000 220 330 94 ≥5000 <20
SNIPER(ABL)-39 120* 45* 90* 80* 10 >90
SNIPER(ABL)-64 340 >1000 >1000 >1000 N/A 0

*Data approximated from SNIPER(ABL)-39 studies .

Key Findings :

  • This compound outperforms SNIPER(ABL)-21 in binding affinity and degradation potency due to optimized linker chemistry and IAP recruitment .
  • SNIPER(ABL)-39 , which uses dasatinib (a kinase inhibitor) instead of allosteric ligands, shows superior DC₅₀ (10 nM) but lacks activity against T315I mutations .
  • SNIPER(ABL)-64 (negative control) validates the necessity of IAP binding for degradation .

PROTACs and Other Degraders

Table 2: Comparison with PROTACs
Compound Target E3 Ligase DC₅₀ (nM) Resistance to T315I
This compound BCR-ABL cIAP1/XIAP 30 No*
PROTAC-ABL-1 BCR-ABL VHL/CRBN 50 Yes
Asciminib BCR-ABL N/A (inhibitor) N/A Yes

*this compound binds allosterically but relies on wild-type BCR-ABL .

Key Insights :

  • PROTACs (e.g., CRBN-based) show broader E3 ligase versatility but face "hook effects" at high concentrations .
  • Asciminib, a non-degrading allosteric inhibitor, shares this compound’s mutation resistance profile but lacks degradation-mediated sustained efficacy .

Mechanistic Advantages and Limitations

Advantages of this compound :

  • Allosteric Targeting : Avoids competition with ATP-binding site inhibitors (e.g., imatinib) .
  • Dual E3 Recruitment : Engages cIAP1 and XIAP, enhancing degradation robustness .
  • Low Off-Target Effects: Minimal degradation of non-target proteins (e.g., cyclin B1, MCL-1) .

Limitations :

  • cIAP1 Autodegradation : Prolonged treatment reduces cIAP1 levels, attenuating efficacy .
  • T315I Resistance : Ineffective against gatekeeper mutations due to reliance on native BCR-ABL conformation .

Q & A

Q. What is the molecular mechanism of SNIPER(ABL)-062 in inducing BCR-ABL degradation?

this compound operates via a proteolysis-targeting chimera (PROTAC) mechanism, linking an ABL1-binding warhead to an E3 ubiquitin ligase (cIAP1/2 and XIAP) recruiter. This ternary complex formation triggers ubiquitination and subsequent proteasomal degradation of BCR-ABL. Validation methods include Western blotting for protein degradation and co-immunoprecipitation to confirm ternary complex assembly .

Q. Which experimental models are appropriate for assessing this compound's efficacy?

In vitro: BCR-ABL-positive cell lines (e.g., K562 CML cells) are used to measure degradation kinetics (via time-course Western blotting) and anti-proliferative effects (via MTT assays). In vivo: Murine xenograft models with BCR-ABL-driven tumors assess pharmacokinetics and tumor regression. Dose-response curves and LC-MS/MS validate compound stability in plasma .

Q. What key structural features of this compound are critical for target engagement?

The compound comprises three domains:

  • Warhead : Binds the ABL1 kinase domain (allosteric site).
  • Linker : Optimized length/chemistry to enable E3 ligase recruitment.
  • E3 ligand : Targets cIAP1/2 or XIAP. Structure-activity relationship (SAR) studies using truncated analogs identify essential moieties .

Q. How do researchers validate target engagement and degradation in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirms ABL1 binding by measuring thermal stability shifts.
  • Ubiquitination Assays : Immunoprecipitation followed by anti-ubiquitin Western blotting.
  • CRISPR Knockout : Ablation of E3 ligases (e.g., cIAP1) tests degradation dependency .

Advanced Research Questions

Q. How can linker chemistry be optimized to enhance ternary complex formation?

Rational design involves molecular dynamics simulations to predict linker flexibility and solvent accessibility. In vitro binding assays (SPR or ITC) quantify ABL1-E3 ligase proximity. For example, polyethylene glycol (PEG)-based linkers improve solubility, while rigid aromatic spacers may reduce entropic penalties during complex formation .

Q. What strategies address discrepancies between in vitro binding affinity and cellular degradation efficiency?

Contradictions may arise from poor cell permeability or lysosomal sequestration. Methodological solutions:

  • Membrane Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lysosomal Inhibition : Co-treatment with bafilomycin A1 to assess proteasomal vs. lysosomal degradation.
  • Live-Cell Imaging : Fluorescently tagged this compound tracks subcellular localization .

Q. How can computational approaches predict off-target effects on non-ABL kinases?

  • Kinome-Wide Docking : Virtual screening against kinase homology models (e.g., using AutoDock Vina).
  • Phosphoproteomics : LC-MS/MS identifies off-target kinase inhibition in treated cells.
  • Selectivity Metrics : Calculate Gini coefficients to quantify kinome-wide specificity .

Q. What statistical methods analyze time-course degradation data?

Nonlinear regression models (e.g., Michaelis-Menten kinetics) quantify degradation rates. Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates plasma concentration data with target occupancy. Bootstrap resampling evaluates uncertainty in degradation half-lives .

Q. How do systems biology approaches elucidate downstream signaling impacts?

  • Phosphoproteomics : Identifies BCR-ABL-dependent signaling nodes (e.g., STAT5, CRKL).
  • RNA-Seq : Maps transcriptomic changes post-degradation.
  • Network Analysis : Tools like Cytoscape visualize compensatory pathways (e.g., SRC kinase activation) .

Q. What methodologies assess tissue-specific E3 ligase recruitment?

  • Tissue Microarrays : Immunohistochemistry quantifies cIAP1/2 and XIAP expression across organs.
  • Organoid Models : Patient-derived CML organoids test degradation efficacy in heterogeneous tissues.
  • PROTAC Profiling : Compare this compound’s efficacy with pan-E3 recruiters (e.g., VHL-based PROTACs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.